molecular formula C16H13ClN2O B2900736 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone CAS No. 886361-82-6

1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone

Cat. No.: B2900736
CAS No.: 886361-82-6
M. Wt: 284.74
InChI Key: VGINOHVFAPQCRV-UHFFFAOYSA-N
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Description

1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone is a chemical compound with the empirical formula C16H13ClN2O and a molecular weight of 284.74 g/mol . This compound is characterized by its indole and pyridine moieties, which are connected through a methylene bridge. It is a solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This interaction can lead to various biological effects, including neurotoxicity in insects, making it a potential candidate for insecticide development .

Comparison with Similar Compounds

1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-[(6-chloropyridin-3-yl)methyl]indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11(20)14-10-19(15-5-3-2-4-13(14)15)9-12-6-7-16(17)18-8-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGINOHVFAPQCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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